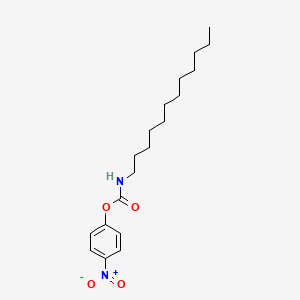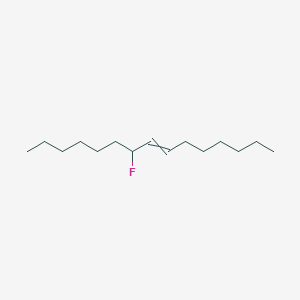![molecular formula C19H17NO B14272185 2-[(Pyren-1-YL)methoxy]ethan-1-amine CAS No. 138192-39-9](/img/structure/B14272185.png)
2-[(Pyren-1-YL)methoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyren-1-YL)methoxy]ethan-1-amine is an organic compound characterized by the presence of a pyrene moiety linked to an ethanamine group via a methoxy bridge. Pyrene, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyren-1-YL)methoxy]ethan-1-amine typically involves the following steps:
Formation of Pyrene Methanol: Pyrene is reacted with formaldehyde in the presence of a base to form pyrene methanol.
Etherification: Pyrene methanol is then reacted with 2-chloroethanamine under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach would involve large-scale reactions using the above synthetic routes, optimized for yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of pyrene imine derivatives.
Reduction: Formation of pyrene ethylamine.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Chemistry:
Fluorescence Probes: Due to its pyrene moiety, the compound is used in fluorescence spectroscopy for detecting various analytes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for fluorescence imaging studies.
Medicine:
Drug Development: Potential use in the development of fluorescent markers for diagnostic purposes.
Industry:
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. The pyrene moiety absorbs light and re-emits it at a different wavelength, which can be detected and measured. This fluorescence is often used to track molecular interactions and dynamics in various environments.
Molecular Targets and Pathways:
Fluorescent Labeling: Targets specific biomolecules, allowing for visualization and tracking.
Electronic Applications: Involves pathways related to electron transport and emission in materials science.
Vergleich Mit ähnlichen Verbindungen
1-Pyrenemethanol: Similar structure but lacks the ethanamine group.
2-(Pyren-1-yl)ethanamine: Similar but lacks the methoxy bridge.
Uniqueness: 2-[(Pyren-1-YL)methoxy]ethan-1-amine is unique due to the combination of the pyrene moiety with both a methoxy and an ethanamine group, providing distinct chemical and physical properties, particularly in fluorescence applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, offering versatility and functionality that similar compounds may not provide.
Eigenschaften
CAS-Nummer |
138192-39-9 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-(pyren-1-ylmethoxy)ethanamine |
InChI |
InChI=1S/C19H17NO/c20-10-11-21-12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)19(15)18(13)14/h1-9H,10-12,20H2 |
InChI-Schlüssel |
FYESTWXXIHJBQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


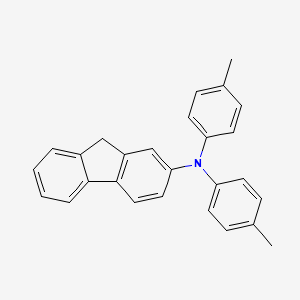
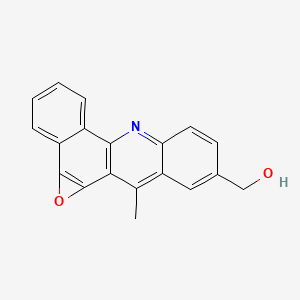
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
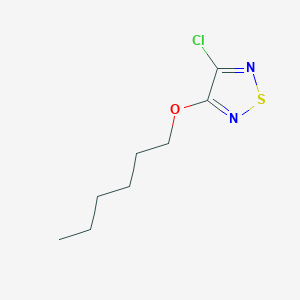
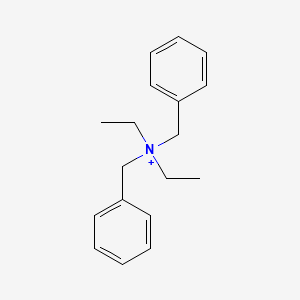
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
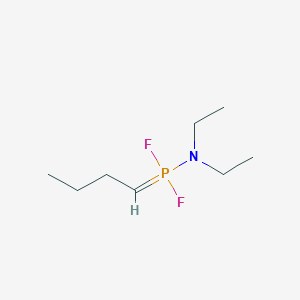
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
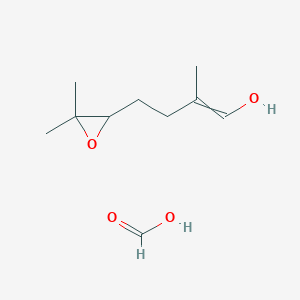

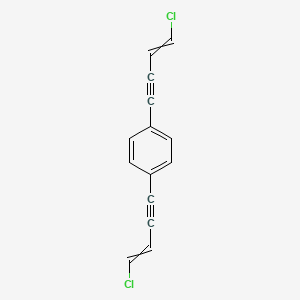
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
